molecular formula C15H20O4 B6602971 3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid CAS No. 2193067-10-4

3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid

Cat. No.: B6602971
CAS No.: 2193067-10-4
M. Wt: 264.32 g/mol
InChI Key: OSGZQVCSVMGRSY-UHFFFAOYSA-N
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Description

3-(3-Hexanoyl-4-hydroxyphenyl)propanoic acid is a phenylpropanoic acid derivative characterized by a hexanoyl group (a six-carbon acyl chain) at the meta position and a hydroxyl group at the para position on the aromatic ring.

Properties

IUPAC Name

3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-2-3-4-5-13(16)12-10-11(6-8-14(12)17)7-9-15(18)19/h6,8,10,17H,2-5,7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGZQVCSVMGRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C=CC(=C1)CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with hexanoic acid under acidic conditions to form the intermediate this compound . This intermediate is then subjected to further reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The following table summarizes key structural analogues, their substituents, and reported bioactivities:

Compound Name Substituents on Phenyl Ring Bioactivity Reference
3-(4-Hydroxyphenyl)propanoic acid 4-OH Antimicrobial (antibacterial, antifungal)
3-(3′,4′-Dihydroxyphenyl)propanoic acid (DHCA) 3′-OH, 4′-OH Metabolite with colonic absorption
3-(3-Chloro-4-hydroxyphenyl)propanoic acid 3-Cl, 4-OH Selective antimicrobial (E. coli, S. aureus)
3-(3-Hydroxy-4-methoxyphenyl)propanoic acid 3-OH, 4-OCH₃ Isolated from medicinal plants; antimycobacterial
3-(3-Hexanoyl-4-hydroxyphenyl)propanoic acid 3-hexanoyl, 4-OH Inferred: Enhanced lipophilicity may improve membrane penetration and antimicrobial potential

Key Observations :

  • Antimicrobial Activity: The presence of electron-withdrawing groups (e.g., Cl in ) or bulky acyl chains (e.g., hexanoyl) may enhance antimicrobial efficacy by disrupting microbial membranes or enzyme interactions. For example, chlorinated derivatives from marine actinomycetes showed selective activity against pathogens like E. coli and S. aureus .
  • Metabolic Fate: Compounds like DHCA are metabolized into phase II conjugates (e.g., sulfates, glucuronides) with prolonged plasma presence (Cmax: 220–340 nM, Tmax: 4–11 h) .

Physicochemical and Pharmacokinetic Properties

Property This compound 3-(4-Hydroxyphenyl)propanoic acid DHCA (3-(3′,4′-Dihydroxyphenyl)propanoic acid)
Molecular Weight ~250 g/mol (estimated) 166.17 g/mol 182.17 g/mol
LogP (Lipophilicity) High (due to hexanoyl chain) Low (1.5–2.0) Moderate (1.8–2.2)
Plasma Half-Life Predicted: Extended due to lipophilicity Short (rapid conjugation) 4–11 h (phase II conjugates)

Implications :

  • However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation optimization for bioavailability.

Biological Activity

3-(3-Hexanoyl-4-hydroxyphenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antioxidant properties. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H22O3C_{15}H_{22}O_3, with a molecular weight of 250.34 g/mol. Its structure features a hexanoyl group attached to a hydroxyphenyl moiety, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. It may exert its effects through:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

Biological Activity Overview

Activity Type Description References
AntioxidantScavenges free radicals; reduces oxidative stress.
AnticancerInhibits proliferation and induces apoptosis in cancer cell lines (e.g., A549).
AntimicrobialExhibits activity against multidrug-resistant bacterial and fungal pathogens.

Case Studies and Research Findings

  • Antioxidant Properties :
    In vitro studies have demonstrated that this compound exhibits significant antioxidant activity. For instance, it was evaluated using the DPPH radical scavenging assay, showing comparable efficacy to established antioxidants like ascorbic acid.
  • Anticancer Activity :
    A series of derivatives based on this compound were tested for their effects on A549 non-small cell lung cancer cells. Several derivatives significantly reduced cell viability and migration, indicating their potential as anticancer agents. Notably, compound 20 from the study exhibited the most potent activity, reducing A549 cell viability by over 50% at certain concentrations .
  • Antimicrobial Effects :
    Research has highlighted the antimicrobial properties of this compound against ESKAPE pathogens, which are notorious for their multidrug resistance. The derivatives were synthesized and screened against these pathogens, demonstrating promising results that warrant further exploration for therapeutic applications .

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